molecular formula C13H17ClN4O3 B2767043 N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 329778-32-7

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2767043
CAS No.: 329778-32-7
M. Wt: 312.75
InChI Key: NVRLKSUEECFISB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperazinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide is reacted with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, ethanol, various nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: N-(4-amino-3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitroaniline and 4-methylpiperazine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological processes involving its structural motifs.

    Medicine: Potentially as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: In the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)acetamide: Lacks the piperazine moiety.

    N-(4-chloro-3-nitrophenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

    N-(4-bromo-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide: Bromine substituent instead of chlorine.

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylpiperazine moiety can influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-10-2-3-11(14)12(8-10)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRLKSUEECFISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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